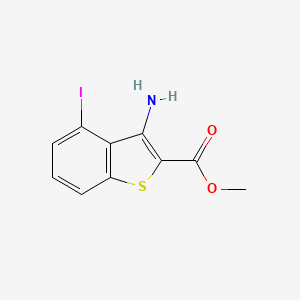

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate

Description

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, an iodine atom at position 4, and a methyl ester at position 2. The iodine substituent imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research.

Properties

IUPAC Name |

methyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPUKOANIIDZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-iodobenzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the iodination of benzothiophene derivatives, followed by the introduction of an amino group through nucleophilic substitution. The carboxylate ester group is then introduced via esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine substituent can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

Oxidation: Nitro derivatives of the benzothiophene ring.

Reduction: Deiodinated benzothiophene derivatives.

Substitution: Benzothiophene derivatives with various substituents replacing the iodine atom.

Scientific Research Applications

Biological Activities

Anticancer Properties : Recent studies have demonstrated that 4-Chloro-6-hydrazinylpyrimidine hydrate exhibits promising anticancer activity against various cancer cell lines, including:

- LoVo Colon Adenocarcinoma

- MCF-7 Breast Cancer

- A549 Lung Cancer

- HeLa Cervical Cancer

In vitro evaluations indicate significant cytotoxic effects at concentrations as low as 5–20 µM, with mechanisms involving the induction of apoptosis and inhibition of key cellular pathways related to cancer cell survival and proliferation.

| Compound Name | Structure | Anticancer Activity | Other Activities |

|---|---|---|---|

| 4-Chloro-6-hydrazinylpyrimidine hydrate | Structure | Effective against multiple cancer lines | Potential antimicrobial properties |

| 2-Amino-4-chloropyrimidine | Structure | Moderate activity against select cancers | Antimicrobial effects noted |

| 4-Hydrazinylpyrimidine | Structure | Limited activity reported | Focus on hydrazine functionality |

Mechanistic Insights

The compound's mechanism of action appears to be linked to its ability to form hydrogen bonds with biological targets, particularly proteins involved in nucleotide metabolism and DNA synthesis pathways. This interaction facilitates the inhibition of enzymes critical for cancer cell growth.

Case Studies and Research Findings

Several case studies have investigated the applications of 4-Chloro-6-hydrazinylpyrimidine hydrate:

- Study on Antitumor Activity : A study published in the Journal of Chemistry evaluated the cytotoxic effects of various pyrimidine derivatives, including 4-Chloro-6-hydrazinylpyrimidine. Results indicated a statistically significant cytotoxic effect on A549 lung cancer cells at concentrations of 10–20 µM.

- Mechanistic Studies : Research has shown that structural modifications can enhance biological efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing derivatives with improved therapeutic profiles.

- Toxicological Assessments : Initial assessments suggest low toxicity levels at therapeutic concentrations; however, comprehensive toxicological studies are necessary to confirm safety profiles in vivo.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-iodobenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and iodine groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Methyl 3-amino-4-methylthiophene-2-carboxylate

- Structure: Benzothiophene replaced with thiophene; substituents: amino (C3), methyl (C4), methyl ester (C2) .

- Key Differences :

- Substituent at C4 : Methyl (less bulky, lower molecular weight) vs. iodine (electron-withdrawing, bulky).

- Applications : The methyl analog is used in organic synthesis intermediates, while the iodo derivative may have enhanced reactivity in cross-coupling reactions due to the iodine atom.

- Synthesis : The methyl analog is synthesized via direct substitution, whereas introducing iodine likely requires halogenation under controlled conditions to avoid side reactions.

Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

- Structure : Benzothiazine core (vs. benzothiophene) with hydroxy (C4), sulfone groups (C2), and methyl ester (C3) .

- Key Differences :

- Core Heterocycle : Benzothiazine (sulfur and nitrogen in the ring) vs. benzothiophene (sulfur only).

- Reactivity : The sulfone and hydroxy groups in benzothiazine derivatives complicate alkylation and halogenation, leading to isomer mixtures if substituents are introduced post-cyclization . This contrasts with the target compound, where iodine is likely introduced early in synthesis.

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

- Structure: Thiophene core with amino (C3), cyano (C4), methylthio (C5), and methyl ester (C2) .

- Key Differences: Substituents: Cyano (electron-withdrawing) and methylthio (electron-donating) groups alter electronic properties compared to the iodine substituent.

Structural and Functional Comparison Table

Physical and Chemical Properties

- Molecular Weight : The iodo derivative has a higher molecular weight (~323 g/mol) compared to the methyl analog (~211 g/mol), affecting solubility and melting points.

- Solubility : Iodo substituents increase hydrophobicity, reducing water solubility but enhancing lipid bilayer permeability, relevant in drug design.

Research and Application Insights

- Pharmaceuticals: The iodine atom enables radio-labeling (e.g., for imaging agents), unlike methyl or cyano analogs .

- Materials Science : Iodo-substituted benzothiophenes may serve as precursors for conductive polymers due to enhanced electron-deficient character.

Biological Activity

Methyl 3-amino-4-iodobenzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the class of iodinated benzothiophene derivatives. The synthesis typically involves the iodination of benzothiophene derivatives followed by carboxylation. For instance, the compound can be synthesized through deprotonative metallation techniques, which facilitate the introduction of the amino and carboxyl groups at specific positions on the thiophene ring .

Biological Activity

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including melanoma and glioma. For example, a related compound demonstrated a 66% inhibition rate at a concentration of 10 µM against melanoma cells .

Protein Kinase Inhibition

The compound has also been evaluated for its ability to inhibit protein kinases, which are critical in cancer signaling pathways. It was found to be a strong ATP-competitive inhibitor of GSK3α, a kinase implicated in multiple cellular processes including cell growth and survival . The inhibitory effects were dose-dependent, suggesting a potential for therapeutic applications in cancer treatment.

Table 1: Biological Activity of Related Compounds

Case Studies

Case Study 1: Antitumor Activity

In a study conducted by researchers at the North Caucasus Federal University, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against glioma and melanoma cells. The mechanism of action was attributed to the compound's ability to induce apoptosis in resistant cancer cells .

Case Study 2: Kinase Inhibition

A separate investigation focused on the compound's role as a GSK3 inhibitor. The study revealed that this compound effectively inhibited GSK3α activity in a dose-dependent manner. This finding is particularly relevant given GSK3's involvement in cancer progression and metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.